molecular formula C23H24N2O4S B10885857 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10885857
M. Wt: 424.5 g/mol
InChI Key: SLIWOOAOLWSYJU-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone consists of a piperazine ring modified with a benzylsulfonyl group at the 4-position and a naphthalen-2-yloxy ethanone moiety at the 1-position.

  • Molecular Formula: Estimated as C${23}$H${23}$N$2$O$4$S (based on analogous structures).
  • Synthesis: Likely involves sulfonylation of piperazine followed by coupling with a naphthyloxy ethanone intermediate. Purification methods include chromatography or recrystallization .

Potential Applications Piperazine derivatives are widely explored in medicinal chemistry for their receptor-binding capabilities. The benzylsulfonyl group may confer protease or kinase inhibitory activity, while the naphthalene moiety could enhance interactions with hydrophobic binding pockets in enzymes or receptors .

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H24N2O4S/c26-23(17-29-22-11-10-20-8-4-5-9-21(20)16-22)24-12-14-25(15-13-24)30(27,28)18-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2

InChI Key

SLIWOOAOLWSYJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The benzylsulfonyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and mechanisms, facilitating the development of more complex molecules.

2. Biology

  • Biological Interaction Studies : The compound is utilized in studies examining interactions between small molecules and biological targets such as proteins and nucleic acids. Its ability to bind to various molecular targets makes it instrumental in understanding biological processes.
  • Mechanism of Action : The benzylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthyloxy group enhances cellular penetration, increasing bioavailability, while the piperazine ring interacts with various receptors to modulate their activity.

3. Medicine

  • Therapeutic Potential : There is growing interest in the compound's therapeutic applications, particularly in drug discovery. Its interaction with specific molecular targets positions it as a candidate for developing new drugs aimed at treating various diseases.
  • Case Studies : Preliminary studies have indicated potential efficacy in treating conditions such as cancer and neurological disorders by targeting specific pathways involved in disease progression.

4. Industry

  • Material Science Applications : The compound can be applied in the production of advanced materials such as polymers or coatings due to its unique chemical properties. This versatility expands its utility beyond traditional pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The piperazine ring can interact with various receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Target Compound Benzylsulfonyl, naphthalen-2-yloxy C${23}$H${23}$N$2$O$4$S 423.5 Anticancer (inferred), antimicrobial (inferred)
1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone Bromobenzyl, naphthalen-2-yloxy C${22}$H${22}$BrN$2$O$2$ 441.3 Enzyme inhibition (e.g., tubulin binding)
2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Benzylsulfonyl, benzothiazole C${23}$H${24}$N$4$O$3$S$_2$ 480.6 Anticancer, antimicrobial
(3-Methoxyphenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone Naphthalenesulfonyl, methoxyphenyl C${23}$H${22}$N$2$O$4$S 422.5 Enhanced receptor binding affinity
2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone 4-Methylbenzyl, 4-methoxyphenoxy C${22}$H${26}$N$2$O$3$ 366.5 CNS modulation (hypothesized)

Key Structural Differences and Implications

Benzylsulfonyl vs. Bromobenzyl/Thiazole Groups The benzylsulfonyl group in the target compound may improve metabolic stability compared to the bromobenzyl group in ’s compound, which could be more susceptible to oxidative degradation .

Naphthalene vs. Smaller Aromatic Groups The naphthalen-2-yloxy group in the target compound offers greater hydrophobicity than the 4-methylphenoxy group in ’s compound, possibly improving blood-brain barrier penetration for CNS applications .

Piperazine Substitution Patterns

  • Piperazine derivatives with sulfonyl groups (e.g., ) exhibit stronger hydrogen-bonding capabilities compared to alkylated analogs, influencing target selectivity .

Biological Activity

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound notable for its diverse functional groups, which allow it to interact with various biological targets. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Structural Characteristics

The compound features a piperazine ring substituted with a benzylsulfonyl group and an ethanone moiety linked to a naphthyloxy group. Its molecular formula is C23H24N2O4S, with a molecular weight of approximately 424.5 g/mol. The unique structural arrangement contributes to its biological activity.

The biological activity of 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone primarily arises from its ability to interact with specific proteins and enzymes. Key mechanisms include:

  • Protein Binding : The benzylsulfonyl group can form strong interactions with protein targets, potentially inhibiting their activity.
  • Cell Membrane Penetration : The naphthyloxy group enhances the compound's ability to penetrate cell membranes, increasing bioavailability.
  • Receptor Modulation : The piperazine ring may interact with various receptors, modulating their activity and leading to specific biological effects.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against lung cancer cells and demonstrated selective cytotoxicity compared to normal cells, indicating its potential as an anticancer agent .

Neuroprotective Effects

Additionally, 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone has displayed neuroprotective effects in models of neurotoxicity. In particular, studies have reported its ability to mitigate glutamine-induced neurotoxicity in PC12 cells, prolonging survival times in animal models subjected to acute cerebral ischemia .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
1-[4-(Benzylsulfonyl)-1-piperazinyl]-2-(1H-tetrazol-1-yl)ethanoneContains a tetrazole ring instead of naphthyloxyAltered chemical reactivity and potential biological activity
1-Benzyl-4-piperidoneFeatures a piperidone ring instead of piperazineDifferent reactivity patterns due to ring structure
2-(Naphthalen-2-yloxy)-1-[4-(propan-2-yl)piperazin-1-yl]ethanoneSimilar naphthyloxy moiety but different substituents on piperazineVariability in biological activity based on substituent differences

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In one study, the compound was shown to selectively inhibit lung cancer cell growth while sparing normal cells. This selectivity suggests potential for targeted cancer therapies .
  • Neuroprotection : Another research highlighted its effectiveness against neurotoxic agents in cellular models, indicating its role as a neuroprotective agent .
  • Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets, revealing insights into its mechanism of action .

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